molecular formula C7H8N2O3S B074759 3-Sulfamoylbenzamide CAS No. 1576-42-7

3-Sulfamoylbenzamide

Cat. No. B074759
CAS RN: 1576-42-7
M. Wt: 200.22 g/mol
InChI Key: AJVBPNRMKNARPG-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzamide is a chemical compound with the molecular weight of 200.22 . It is related to N,N-Dimethyl-3-sulfamoylbenzamide .


Synthesis Analysis

The synthesis of 3-Sulfamoylbenzamide analogues has been reported, starting from m-(chlorosulfonyl)benzoyl chloride . The process was found to be chemoselective and showed increased selectivity at higher temperatures without the need for catalysts .


Molecular Structure Analysis

The molecular structure of 3-Sulfamoylbenzamide includes a sulfonamide group that is S-linked to a benzene ring . The InChI code for this compound is 1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H, (H2,8,10) (H2,9,11,12) .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance and include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties of 3-Sulfamoylbenzamide were not found in the search results.

Scientific Research Applications

Hepatitis B Virus (HBV) Capsid Modulation

3-Sulfamoylbenzamide is used in the development of capsid assembly modulators (CAMs) for Hepatitis B Virus (HBV). These CAMs derived from sulfamoylbenzamides (SBAs) have led to four human clinical phase 1 candidates . They target the assembly of HBV capsid proteins, which is a critical step in HBV replication and maintenance .

Inhibition of HBV Replication

The compound has been used to suppress HBV replication. It disrupts the production of new covalently closed circular DNA (cccDNA), which functions as genomic HBV reservoirs accountable for HBV persistence .

Development of New Therapeutic Strategies

3-Sulfamoylbenzamide is being used to develop new therapeutic strategies for chronic HBV infection. Current strategies using nucleos (t)ide analogs (NAs) and PEG interferons cannot eradicate HBV cccDNA from the nuclei of hepatocytes .

Selective Inhibition of HBV Viral Replication

Sulfamoylbenzamide-based CAMs have been synthesized for the selective inhibition of HBV viral replication . The effects and safety profiles of these compounds show potential therapeutic applicability against HBV .

New Mode of Protein Assembly

The formation of tubular particles was observed to be time-dependent in the presence of 3-Sulfamoylbenzamide, indicating a new mode of protein assembly by SBA compounds .

Antiviral Efficacy

Research on classical, first-generation sulfamoyl benzocarboxamide CAMs, including 3-Sulfamoylbenzamide, has elucidated their structural composition and antiviral efficacy .

Safety and Hazards

While specific safety and hazard information for 3-Sulfamoylbenzamide was not found, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, a related compound, Benzamide, has a safety data sheet that includes information on handling, storage, and disposal .

Future Directions

Research on 3-Sulfamoylbenzamide and related compounds is ongoing. For instance, sulfamoyl-benzamides have been synthesized as selective inhibitors for h-NTPDases . Additionally, the dehydrogenation of indoline-containing drugs like Indapamide has been studied .

properties

IUPAC Name

3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBPNRMKNARPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546249
Record name 3-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfamoylbenzamide

CAS RN

1576-42-7
Record name 3-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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